alpha-Phenylcinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-2,3-diphenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDDLDNGQCUOJQ-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871015 | |
| Record name | (E)-alpha-Phenylcinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91-48-5, 3368-16-9 | |
| Record name | (E)-α-Phenylcinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-Phenylcinnamic acid, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Phenylcinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 91-48-5 | |
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| Record name | 2-Phenylcinnamic acid | |
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| Record name | (E)-alpha-Phenylcinnamic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-phenylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,3-diphenylprop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | .ALPHA.-PHENYLCINNAMIC ACID, (E)- | |
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Preparation Methods
Perkin Reaction
The Perkin reaction remains the most widely used method for synthesizing alpha-phenylcinnamic acid. This condensation reaction involves phenylacetic acid and benzaldehyde derivatives in the presence of acetic anhydride and a base, typically sodium acetate or triethylamine. For example, heating phenylacetic acid with benzaldehyde in acetic anhydride at 110°C under argon for 12 hours yields this compound after hydrolysis. The mechanism proceeds through the formation of a mixed anhydride intermediate, followed by aldol condensation and dehydration.
However, the classical Perkin reaction faces challenges with electron-donating substituents on the aromatic rings, which promote side reactions such as dimerization and isomerization. A patent by addresses these issues by introducing a low-temperature deprotection step (-78°C to 25°C) to minimize degradation, improving yields to 70–85%. Despite these optimizations, purification remains laborious due to byproducts like unreacted starting materials and positional isomers.
Knoevenagel Condensation
The Knoevenagel condensation offers an alternative route using malonic acid and benzaldehyde derivatives. This method employs catalysts such as ammonium acetate or piperidine in refluxing ethanol, enabling milder conditions compared to the Perkin reaction. While effective for electron-deficient aldehydes, its application to this compound synthesis is limited due to the requirement for phenylmalonic acid—a less accessible starting material. Modifications using microwave irradiation and phase-transfer catalysts (e.g., tetrabutylammonium bromide) have reduced reaction times from hours to minutes, though scalability remains a concern.
Modern Synthetic Techniques
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized the synthesis of cinnamic acid derivatives by enabling rapid, solvent-free reactions. In one protocol, phenylacetic acid and benzaldehyde are irradiated at 900 W for 10–15 minutes with polyphosphate ester as a mediator, achieving yields comparable to traditional methods. This approach minimizes thermal degradation and enhances regioselectivity, particularly for substrates sensitive to prolonged heating. However, the need for specialized equipment and challenges in controlling stereochemistry limit its industrial adoption.
Enzymatic Methods
Enzymatic synthesis using immobilized lipases (e.g., Novozym 435) represents a green chemistry alternative. Although primarily applied to ferulic acid derivatives, this method’s principles are adaptable to this compound. For instance, transesterification of phenylacetic acid esters with benzaldehyde derivatives in non-aqueous media achieves conversions exceeding 90%. The enzyme’s reusability (up to 10 cycles without significant activity loss) and mild conditions (30–40°C) make this method environmentally favorable, though substrate specificity and enzyme cost remain barriers.
Comparative Analysis of Preparation Methods
The table below summarizes key parameters for the major synthesis routes:
The Perkin reaction excels in scalability and reagent availability, while enzymatic methods offer superior sustainability. Microwave synthesis strikes a balance between speed and yield but lacks industrial infrastructure.
Industrial-Scale Production Considerations
Industrial production prioritizes cost-effectiveness and reproducibility, favoring modified Perkin protocols. For example, discloses a large-scale process using 3,5-diisopropoxybenzaldehyde and 4-isopropoxyphenylacetic acid in acetic anhydride, achieving 80% yield after crystallization. Critical factors include:
-
Temperature Control : Maintaining reaction temperatures below 120°C to prevent decarboxylation.
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Workup Optimization : Sequential extraction with ethyl acetate and washing with saturated NaCl to isolate the product.
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Catalyst Recycling : Reusing triethylamine via distillation reduces costs by 15–20%.
Challenges and Optimization Strategies
Isomerization and Stereochemical Control
This compound exists as E and Z isomers, with the E form predominating in most syntheses. Isomerization during acidic workup can be mitigated by employing low-temperature deprotection, as demonstrated in, which stabilizes the E isomer at yields exceeding 90%.
Purification Techniques
Chromatography remains the gold standard for laboratory-scale purification, but industrial processes favor crystallization using ethanol-water mixtures (1:3 v/v), achieving >95% purity. Advances in membrane filtration and countercurrent chromatography promise to reduce solvent use by 30–40% .
Chemical Reactions Analysis
Types of Reactions: Rugulosin undergoes various chemical reactions, including oxidation and dimerization .
Common Reagents and Conditions:
Dimerization: The dimerization of chiral monomeric anthraquinone units is a key step in the biosynthesis of rugulosin.
Major Products: The major products formed from these reactions include rugulin analogues and other modified bisanthraquinones .
Scientific Research Applications
Common Synthesis Methods
The synthesis of α-PCA typically involves the following methods:
- Perkin Reaction : Condensation of benzaldehyde with an acid anhydride in the presence of a base.
- Condensation Reactions : Involving phenacyl chloride and benzaldehyde with triethylamine .
Applications in Organic Synthesis
- Intermediate in Synthesis : α-PCA serves as a precursor for various phenylpropanoids and stilbene derivatives, which are crucial in the synthesis of pharmaceuticals and agrochemicals .
- Perkin Reaction Studies : It is frequently used in educational laboratories to demonstrate the Perkin reaction, providing insights into organic reaction mechanisms and stereochemistry .
Pharmaceutical Applications
This compound exhibits potential pharmacological properties, making it relevant in drug development:
- Antioxidant Activity : Studies indicate that α-PCA possesses antioxidant properties that may contribute to its therapeutic potential against oxidative stress-related diseases .
- Antimicrobial Properties : Research has shown that α-PCA displays antimicrobial activity against various pathogens, suggesting its potential use in developing new antimicrobial agents .
Material Science Applications
- Polymer Chemistry : α-PCA can be polymerized to create materials with specific mechanical and thermal properties. Its derivatives are utilized in creating polymers for coatings and adhesives .
- Photopolymerization : The compound's ability to undergo photochemical reactions makes it suitable for applications in photopolymerization processes used in coatings and 3D printing technologies .
Case Study 1: Synthesis of Stilbene Derivatives
A study demonstrated the effectiveness of α-PCA as an intermediate for synthesizing stilbene derivatives through decarboxylation reactions. The resulting stilbenes exhibited significant biological activity, including anticancer properties .
Case Study 2: Antioxidant Properties
Research published in a peer-reviewed journal highlighted the antioxidant capacity of α-PCA, showing that it effectively scavenges free radicals in vitro. This property suggests its potential application in nutraceutical formulations aimed at reducing oxidative stress .
Data Table: Summary of Applications
Mechanism of Action
Rugulosin exerts its effects by specifically binding to the active site of squalene epoxidase, thereby inhibiting its enzymatic activity and disrupting ergosterol synthesis . This inhibition affects the integrity of the cell membrane in fungi and other microorganisms, leading to their death . Additionally, rugulosin has been shown to inhibit the penetration of phage RNA into host bacteria, preventing the phage’s genetic material from entering and infecting the bacterial cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
α-Phenylcinnamic acid belongs to a broader class of cinnamate derivatives. Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | LogP | Key Functional Groups |
|---|---|---|---|---|---|
| α-Phenylcinnamic acid | C₁₅H₁₂O₂ | 224.25 | 172–174 | 3.31 | Carboxylic acid, α-phenyl |
| α-Cyano-4-hydroxycinnamic acid | C₁₀H₇NO₃ | 189.17 | 250–252 | 1.02 | Cyano, hydroxyl, carboxylic acid |
| α-Acetamidocinnamic acid | C₁₁H₁₁NO₃ | 205.21 | 195–198 | 1.54 | Acetamide, carboxylic acid |
| 3-Phenyllactic acid | C₉H₁₀O₃ | 166.18 | 125–127 | 1.12 | Hydroxyl, carboxylic acid |
| Phenylsuccinic acid | C₁₀H₁₀O₄ | 194.19 | 168–170 | 1.45 | Two carboxylic acids, phenyl |
Key Observations :
- Polarity: α-Phenylcinnamic acid exhibits higher hydrophobicity (LogP = 3.31) compared to analogs like α-cyano-4-hydroxycinnamic acid (LogP = 1.02), due to the absence of polar substituents such as hydroxyl or cyano groups .
- Thermal Stability : Its melting point (172–174°C) is intermediate among analogs, reflecting balanced intermolecular forces from aromatic stacking and hydrogen bonding .
Key Findings :
- The parent α-phenylcinnamic acid showed moderate inhibition of 5-lipoxygenase (IC₅₀ = 91.3 μM) and weak inhibition of cyclooxygenase (IC₅₀ > 900 μM).
- Decarboxylation (e.g., to 3,3',4-trihydroxystilbene) enhanced activity by ~100-fold, likely due to improved membrane permeability and reduced steric hindrance .
Biological Activity
α-Phenylcinnamic acid (α-PA) is a phenylpropanoid compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by recent research findings and case studies.
Chemical Structure and Synthesis
α-Phenylcinnamic acid has the chemical formula and exists primarily as an off-white crystalline solid. It is synthesized through various methods, including the Perkin reaction, where benzaldehyde and phenylacetic acid react to form α-PA, predominantly in the E isomer form. The Z isomer can also be produced under specific conditions such as heat or UV exposure .
Antifungal Properties
Recent studies have highlighted the antifungal activity of α-phenylcinnamic acid, particularly against Colletotrichum gloeosporioides , a pathogen responsible for anthracnose in mango fruits. Research integrating transcriptomics and metabolomics revealed that α-PA effectively controls this pathogen, suggesting its potential as a natural fungicide in agricultural applications .
Antioxidant Effects
The antioxidant properties of α-PA have been investigated in various contexts. For instance, it has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. This is particularly relevant in cosmetic formulations aimed at reducing skin aging caused by oxidative damage .
Glycation Inhibition
Another significant biological activity of α-phenylcinnamic acid is its ability to inhibit glycation processes. Glycation refers to the non-enzymatic reaction between sugars and proteins, leading to advanced glycation end-products (AGEs) that are implicated in various age-related diseases. Studies indicate that α-PA can reduce glycation levels in proteins, thus potentially mitigating the signs of aging in skin and other tissues .
Case Studies
- Antifungal Efficacy : A study demonstrated that α-PA inhibited the growth of C. gloeosporioides by disrupting its cellular integrity and metabolic functions. The compound was applied at concentrations of 1 µM and 10 µM, resulting in significant reductions in fungal biomass compared to untreated controls .
- Glycation Inhibition : In a controlled experiment involving bovine serum albumin (BSA), α-PA was shown to decrease fluorescence associated with AGEs formation when incubated with D-ribose, highlighting its potential as a therapeutic agent against glycation .
Research Findings Summary Table
Q & A
Q. What are the key physicochemical properties of alpha-phenylcinnamic acid critical for experimental design?
this compound (C₁₅H₁₂O₂) has a molecular weight of 224.25 g/mol, a melting point of 172–176°C, and a logP value of 3.31, indicating moderate hydrophobicity . Its stability under standard lab conditions is well-documented, but it degrades in the presence of strong oxidizers, necessitating inert storage environments . These properties inform solvent selection (e.g., ethanol or DMSO for solubility) and reaction conditions (e.g., avoiding oxidative catalysts).
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Techniques include:
- HPLC : To assess purity (>95% is typical for synthetic batches).
- ¹H/¹³C NMR : Confirm resonance peaks align with the trans (E)-isomer structure (e.g., olefinic protons at δ 6.3–7.5 ppm) .
- FT-IR : Verify carbonyl (C=O) stretching at ~1680 cm⁻¹ and carboxylic acid (O-H) absorption near 2500–3000 cm⁻¹ .
- X-ray crystallography : For absolute stereochemical confirmation, though this is less common due to resource constraints.
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for this compound to improve yield and stereoselectivity?
- Perkin Reaction : Condensation of benzaldehyde with phenylacetic acid using acetic anhydride as a catalyst. Yield improvements (70–85%) are achievable via microwave-assisted synthesis, reducing reaction time .
- Stereochemical Control : Catalytic asymmetric methods (e.g., chiral Brønsted acids) can enhance enantiomeric excess (ee) for specific isomers, though current literature lacks robust data for this compound .
Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in antimicrobial or anticancer studies may arise from:
- Sample Purity : Impurities >5% can skew bioassay results; validate via LC-MS.
- Assay Conditions : pH-dependent solubility (pKa ~4.8) affects bioavailability; use buffered solutions at physiological pH .
- Structural Analogues : Differentiate between E/Z isomers, as bioactivity often varies significantly .
Q. How can computational models predict the reactivity of this compound in novel applications (e.g., photodynamic therapy)?
- DFT Calculations : Model HOMO-LUMO gaps to predict electron-transfer efficiency.
- Molecular Docking : Screen interactions with biological targets (e.g., COX-2 for anti-inflammatory studies).
- MD Simulations : Assess stability in lipid membranes for drug delivery applications.
Methodological & Reproducibility Considerations
Q. What steps ensure reproducibility in synthesizing this compound across labs?
- Standardized Protocols : Document reaction parameters (e.g., temperature ramp rates, solvent drying methods).
- Cross-Lab Validation : Share samples for inter-lab NMR/HPLC comparisons .
- Data Transparency : Publish raw spectroscopic files (e.g., .jdx for IR) in supplementary materials.
Q. How should researchers address conflicting spectral data in structural elucidation?
- Reference Overlays : Compare NMR/IR spectra with published databases (e.g., SDBS or NIST).
- Isotopic Labeling : Use ¹³C-labeled precursors to confirm assignment ambiguities.
- Collaborative Analysis : Engage crystallography facilities for ambiguous cases .
Regulatory & Compliance Guidance
Q. What regulatory frameworks apply to this compound in preclinical studies?
- REACH Compliance : Not currently listed as an SVHC (Substance of Very High Concern), but monitor updates due to structural similarity to regulated cinnamates .
- IACUC/IRB Protocols : Required for in vivo studies; include toxicity data from SDS (e.g., acute dermal LD₅₀ >2000 mg/kg) .
Future Research Directions
Q. What gaps exist in the current understanding of this compound’s mechanistic pathways?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
